![molecular formula C16H17FN6O3 B2758773 (Z)-8-(2-(4-fluorobenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 398997-73-4](/img/structure/B2758773.png)
(Z)-8-(2-(4-fluorobenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
(Z)-8-(2-(4-fluorobenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17FN6O3 and its molecular weight is 360.349. The purity is usually 95%.
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Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
A study by Brunschweiger et al. (2014) discusses the design of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as tricyclic xanthine derivatives aimed at improving water solubility and evaluating their potential as multitarget drugs for neurodegenerative diseases. These compounds were found to be potent dual-target-directed A1/A2A adenosine receptor antagonists, with several exhibiting triple-target inhibition, showing promise for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, thus offering advantages over single-target therapeutics Brunschweiger et al., 2014.
Synthesis of Novel Compounds
The research by Saito et al. (1997) presents a synthesis pathway for novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which are positioned as ABC ring models of saframycins. This highlights the compound's role in generating new structures with potential for bioactivity, indicating its significance in the development of new therapeutic agents Saito et al., 1997.
Antimycobacterial Agents
Braendvang and Gundersen (2007) explored the synthesis and biological activity of 6-(2-furyl)-9-(p-methoxybenzyl)purines with various substituents, aiming to inhibit the growth of Mycobacterium tuberculosis in vitro. This study demonstrates the compound's potential as an antimycobacterial agent, with specific modifications enhancing its bioactivity against M. tuberculosis, highlighting its relevance in addressing tuberculosis Braendvang & Gundersen, 2007.
properties
IUPAC Name |
8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O3/c1-22-13-12(14(24)20-16(22)25)23(7-8-26-2)15(19-13)21-18-9-10-3-5-11(17)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,19,21)(H,20,24,25)/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLPJBCHFMMMNI-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC=C(C=C3)F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-8-(2-(4-fluorobenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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